molecular formula C14H19N5O B8445756 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl- CAS No. 1331847-17-6

7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl-

Cat. No. B8445756
M. Wt: 273.33 g/mol
InChI Key: ZSEKPRGGCJNABQ-UHFFFAOYSA-N
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Patent
US09309252B2

Procedure details

To a solution of 2-(benzhydrylidene-amino)-7-(1-ethyl-butyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (3.5 g, 8.0 mmol) in 26.7 mL THF was added aqueous 2M HCl (1.32 mL) and the mixture was stirred for 20 min. To this was added 60 mL heptane:EtOAc (4:1 v/v) and 60 mL aqueous 0.5 N HCl and the layers were separated. The acidic aqueous layer was basified to pH 10 with aqueous 25% NaOH solution and extracted again with EtOAc. The organic extract was then washed with brine, dried (Na2SO4), concentrated and purified via SiO2 column chromatography (0-20% MeOH in EtOAc) to give 2-amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide as a white solid (1.68 g, 6.15 mmol, 77% yield). MS m/z 274.4 (M+H)+.
Name
2-(benzhydrylidene-amino)-7-(1-ethyl-butyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
26.7 mL
Type
solvent
Reaction Step One
Name
heptane EtOAc
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:34])[C:3]([C:5]1[N:27]([CH:28]([CH2:32]C)[CH2:29][CH2:30][CH3:31])[C:8]2[N:9]=[C:10]([N:13]=C(C3C=CC=CC=3)C3C=CC=CC=3)[N:11]=[CH:12][C:7]=2[CH:6]=1)=[O:4].Cl.CCCCCCC.CCOC(C)=O>C1COCC1>[CH3:1][N:2]([CH3:34])[C:3]([C:5]1[N:27]([CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32]2)[C:8]2[N:9]=[C:10]([NH2:13])[N:11]=[CH:12][C:7]=2[CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
2-(benzhydrylidene-amino)-7-(1-ethyl-butyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
Quantity
3.5 g
Type
reactant
Smiles
CN(C(=O)C1=CC2=C(N=C(N=C2)N=C(C2=CC=CC=C2)C2=CC=CC=C2)N1C(CCC)CC)C
Name
Quantity
1.32 mL
Type
reactant
Smiles
Cl
Name
Quantity
26.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
heptane EtOAc
Quantity
60 mL
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted again with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via SiO2 column chromatography (0-20% MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C(=O)C1=CC2=C(N=C(N=C2)N)N1C1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.15 mmol
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.